1-(3-(Pyrimidin-4-yloxy)piperidine-1-carbonyl)imidazolidin-2-one
Description
Properties
IUPAC Name |
1-(3-pyrimidin-4-yloxypiperidine-1-carbonyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c19-12-15-5-7-18(12)13(20)17-6-1-2-10(8-17)21-11-3-4-14-9-16-11/h3-4,9-10H,1-2,5-8H2,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAKIVGOSBBTSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)N2CCNC2=O)OC3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-(Pyrimidin-4-yloxy)piperidine-1-carbonyl)imidazolidin-2-one involves multiple steps, typically starting with the preparation of the pyrimidine and piperidine intermediates. The key steps include:
Formation of Pyrimidin-4-yloxy Intermediate: This involves the reaction of a suitable pyrimidine derivative with an appropriate hydroxylating agent.
Synthesis of Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving suitable amines and carbonyl compounds.
Coupling Reaction: The pyrimidin-4-yloxy and piperidine intermediates are coupled under specific conditions to form the desired compound.
Final Cyclization: The imidazolidinone ring is formed through intramolecular cyclization, often facilitated by catalysts or specific reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3-(Pyrimidin-4-yloxy)piperidine-1-carbonyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or piperidine rings, leading to the formation of substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-(Pyrimidin-4-yloxy)piperidine-1-carbonyl)imidazolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs, with modifications to enhance its efficacy and reduce side effects.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(3-(Pyrimidin-4-yloxy)piperidine-1-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The imidazolidin-2-one scaffold is highly modular, with substituents influencing pharmacological profiles. Below is a comparative analysis of key analogs:
Table 1: Comparison of Imidazolidin-2-one Derivatives
Structure-Activity Relationships (SAR)
- Anti-Alzheimer’s Activity : Compound 18c’s potency is attributed to electron-withdrawing trifluoromethyl and methoxy groups enhancing acetylcholinesterase binding . The target compound’s pyrimidinyloxy group may similarly engage in π-π stacking or hydrogen bonding.
- Antiviral Activity: Chlorinated isoquinoline derivatives (e.g., compound in ) suggest halogenation improves protease inhibition, though pyrimidine’s nitrogen-rich structure could offer alternative binding modes .
- Synthetic Accessibility : Carbonyldiimidazole-mediated coupling () is a common strategy for imidazolidin-2-one synthesis, applicable to the target compound’s piperidine-carbonyl linker .
Physicochemical Properties
- Melting Points : Derivatives with methoxy groups (e.g., 7a, Mp: 212°C) exhibit higher melting points than nitro-substituted analogs (7c, Mp: 187°C), likely due to reduced polarity .
- Molecular Weight : The target compound (MW: ~342.4) falls within the range of bioactive analogs (e.g., 343.4 for ), suggesting favorable pharmacokinetics.
Biological Activity
The compound 1-(3-(Pyrimidin-4-yloxy)piperidine-1-carbonyl)imidazolidin-2-one is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Synthesis
The structure of 1-(3-(Pyrimidin-4-yloxy)piperidine-1-carbonyl)imidazolidin-2-one consists of a piperidine ring substituted with a pyrimidine moiety and an imidazolidinone core. The synthesis typically involves several steps:
- Preparation of the Pyrimidine Intermediate : The synthesis begins with the formation of the pyrimidine derivative through appropriate chemical reactions.
- Coupling with Piperidine : The pyrimidine intermediate is then reacted with piperidine under controlled conditions to form a piperidine derivative.
- Final Cyclization : The final step involves cyclization with imidazolidin-2-one to yield the target compound.
Optimizing these steps is crucial for enhancing yield and purity, often employing catalysts and specific reaction conditions.
The biological activity of 1-(3-(Pyrimidin-4-yloxy)piperidine-1-carbonyl)imidazolidin-2-one is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may inhibit specific enzyme activities or modulate receptor signaling pathways, leading to diverse biological effects such as:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : The compound can interact with neurotransmitter receptors, potentially influencing neurological functions.
Pharmacological Properties
The pharmacological properties of this compound suggest potential applications in treating various diseases, particularly in areas such as:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against certain bacterial strains.
- Anticancer Potential : There is emerging evidence that it may possess anticancer activity by inducing apoptosis in cancer cell lines.
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of metabolic enzymes | |
| Antimicrobial | Activity against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cells |
Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of 1-(3-(Pyrimidin-4-yloxy)piperidine-1-carbonyl)imidazolidin-2-one, it was found to exhibit significant activity against Staphylococcus aureus and other Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be in the low micromolar range, indicating potent antimicrobial properties.
Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of the compound demonstrated its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. The compound showed a dose-dependent response, suggesting its viability as a lead compound for further development in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
